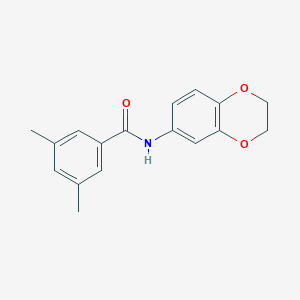

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide, commonly known as MDB, is a chemical compound that has been extensively studied for its potential use in scientific research. MDB belongs to the class of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, making it a promising target for cancer therapy. MDB has also shown potential in other areas of research, such as neuroprotection and inflammation.

Mechanism of Action

MDB is a potent inhibitor of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide, which is an enzyme involved in DNA repair and cell death pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide inhibitors like MDB prevent the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism makes N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide inhibitors particularly effective in cancer therapy, as cancer cells often have defects in DNA repair pathways.

Biochemical and Physiological Effects:

MDB has been shown to have a number of biochemical and physiological effects. In cancer cells, MDB induces DNA damage and inhibits DNA repair, leading to cell death. Inflammatory cells, such as macrophages, produce reactive oxygen species and inflammatory cytokines. MDB has been shown to reduce the production of these molecules, thereby reducing inflammation. Additionally, MDB has been shown to protect against oxidative stress and reduce the production of pro-inflammatory molecules in various cell types.

Advantages and Limitations for Lab Experiments

MDB has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide, making it a valuable tool for studying the role of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide in various cellular processes. Additionally, MDB is relatively easy to synthesize and purify, making it readily available for use in experiments. However, MDB also has some limitations. It is a small molecule and may not be suitable for studying large protein complexes or cellular processes that require larger molecules. Additionally, MDB may have off-target effects that need to be carefully considered and controlled for in experiments.

Future Directions

MDB has shown great promise in various areas of scientific research, and future directions for research include:

1. Further investigation of the potential use of MDB in cancer therapy, including clinical trials to evaluate its safety and efficacy.

2. Studying the potential use of MDB in other areas of research, such as neuroprotection and inflammation.

3. Developing new N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide inhibitors based on the structure of MDB to improve its potency and specificity.

4. Investigating the potential use of MDB in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their effects.

5. Studying the off-target effects of MDB and developing strategies to minimize these effects in experiments.

In conclusion, MDB is a chemical compound that has shown great promise in various areas of scientific research. Its potent inhibition of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide makes it a valuable tool for studying the role of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide in various cellular processes, and it has potential applications in cancer therapy, inflammation, and neuroprotection. Further research is needed to fully understand the potential of MDB and to develop new N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide inhibitors based on its structure.

Synthesis Methods

MDB can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate, which is then converted to MDB through a series of reactions. The yield of MDB synthesis is typically high, and the purity can be confirmed through various analytical techniques such as NMR and HPLC.

Scientific Research Applications

MDB has been extensively studied for its potential use in cancer therapy. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide inhibitors like MDB have been shown to enhance the effects of chemotherapy and radiation therapy by inducing DNA damage and inhibiting DNA repair. MDB has also shown potential in the treatment of inflammatory diseases, such as multiple sclerosis and rheumatoid arthritis, by reducing inflammation and protecting against oxidative stress. Additionally, MDB has been investigated for its potential neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

Molecular Formula |

C17H17NO3 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C17H17NO3/c1-11-7-12(2)9-13(8-11)17(19)18-14-3-4-15-16(10-14)21-6-5-20-15/h3-4,7-10H,5-6H2,1-2H3,(H,18,19) |

InChI Key |

RNFYEIHSDAWJBP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)

![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)

![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)

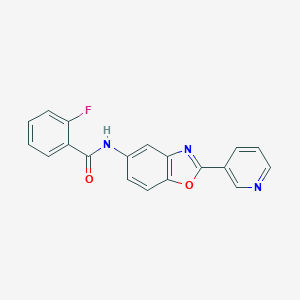

![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)

![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)

![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251710.png)

![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)

![Methyl 2-{[(1-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B251712.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251720.png)

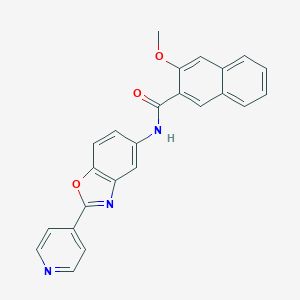

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B251721.png)